molecular formula C16H16Cl2N2O3 B4965914 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione

2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione

Cat. No. B4965914
M. Wt: 355.2 g/mol
InChI Key: VRDDJPOOWULGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is commonly referred to as AZD by researchers. The compound has a complex structure and its synthesis requires specialized knowledge and equipment. In

Mechanism of Action

The mechanism of action of AZD is complex and involves several pathways. It primarily targets the mitotic spindle, which is essential for cell division. AZD binds to a protein called tubulin, which is a component of the mitotic spindle. This prevents the spindle from functioning properly, leading to cell cycle arrest and eventually cell death. AZD also induces apoptosis in cancer cells by activating certain enzymes that are involved in the process.
Biochemical and Physiological Effects
AZD has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function in animal models of Alzheimer's disease. AZD has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of AZD is its potential as a new cancer therapy. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. AZD also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease. However, there are limitations to its use in lab experiments. The synthesis of AZD is complex and requires specialized knowledge and equipment. It is also a relatively new compound, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of AZD. One area of research is the development of new cancer therapies based on AZD. Researchers are also studying the potential use of AZD in the treatment of other diseases, such as inflammatory disorders. Another area of research is the optimization of the synthesis method for AZD, which could make it more accessible for researchers. Finally, researchers are studying the mechanism of action of AZD in more detail to better understand its potential applications.

Synthesis Methods

The synthesis of AZD involves several steps. First, 2-amino-5,6-dichloro-1H-isoindole-1,3(2H)-dione is reacted with 1-bromohexane to form 2-(1-bromohexylamino)-5,6-dichloro-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with sodium hydride and 2-oxoethyl bromide to form 2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione. The final product is purified using column chromatography.

Scientific Research Applications

AZD has potential applications in several areas of scientific research. One of the most promising areas is cancer research. AZD has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does this by targeting the mitotic spindle, which is essential for cell division. AZD has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
AZD has also been studied for its potential use in the treatment of neurological disorders. It has been shown to inhibit the activity of certain enzymes that are involved in the production of beta-amyloid, a protein that is associated with Alzheimer's disease. AZD has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-5,6-dichloroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3/c17-12-7-10-11(8-13(12)18)16(23)20(15(10)22)9-14(21)19-5-3-1-2-4-6-19/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDDJPOOWULGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-Azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione

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